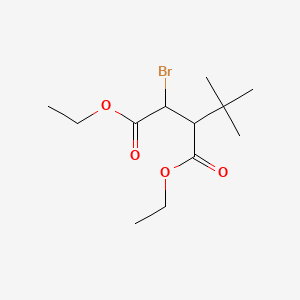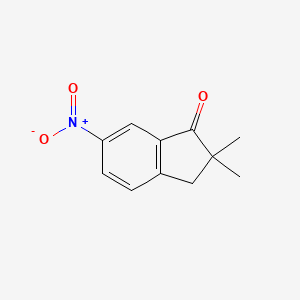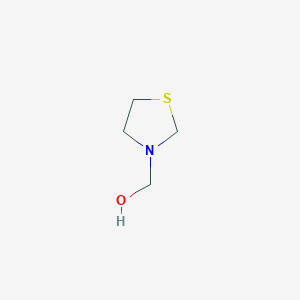
(1,3-Thiazolidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Thiazolidin-3-yl)methanol is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazolidin-3-yl)methanol typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is the one-pot multicomponent reaction (MCR) in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA) . This method is efficient and yields high-purity products.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and click chemistry are utilized to improve the efficiency and environmental sustainability of the production process .
化学反应分析
Types of Reactions: (1,3-Thiazolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which can reduce the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, nucleophiles
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted thiazolidines .
科学研究应用
(1,3-Thiazolidin-3-yl)methanol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (1,3-Thiazolidin-3-yl)methanol involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazolidin-4-one: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Thiazolidine-2-thione: Investigated for its potential as an anti-inflammatory and anticancer agent.
Uniqueness: (1,3-Thiazolidin-3-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which enhances its solubility and reactivity compared to other thiazolidine derivatives . This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
143131-55-9 |
|---|---|
分子式 |
C4H9NOS |
分子量 |
119.19 g/mol |
IUPAC 名称 |
1,3-thiazolidin-3-ylmethanol |
InChI |
InChI=1S/C4H9NOS/c6-3-5-1-2-7-4-5/h6H,1-4H2 |
InChI 键 |
UDWSGVUITMBKED-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


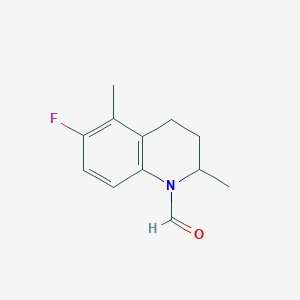
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
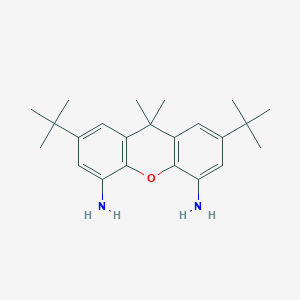
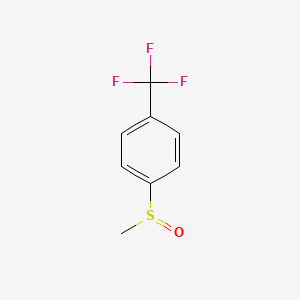
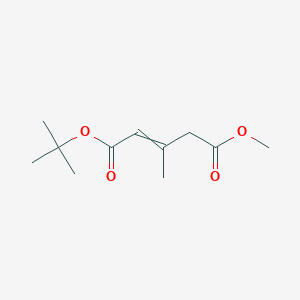
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
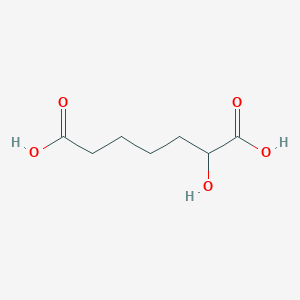


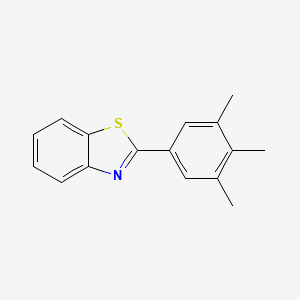
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
